Home > Products > Screening Compounds P76580 > EP4 receptor antagonist 2
EP4 receptor antagonist 2 - 1965316-82-8

EP4 receptor antagonist 2

Catalog Number: EVT-15278576
CAS Number: 1965316-82-8
Molecular Formula: C27H29N3O5
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EP4 receptor antagonist 2 is a chemical compound that targets the prostaglandin E2 receptor 4 (EP4), which plays a significant role in various physiological processes, including inflammation and immune responses. This compound is part of a broader class of EP4 antagonists that are being studied for their potential therapeutic applications, particularly in cancer immunotherapy and pain management.

Source and Classification

EP4 receptor antagonist 2 is classified as a selective antagonist of the EP4 receptor, one of four subtypes of prostaglandin E receptors. These receptors are G protein-coupled receptors that mediate the effects of prostaglandin E2 (PGE2), a lipid compound involved in inflammation and immune responses. Antagonists of this receptor are being developed to counteract the immunosuppressive effects of PGE2 in tumor microenvironments and to enhance anti-tumor immunity .

Synthesis Analysis

Methods and Technical Details

The synthesis of EP4 receptor antagonist 2 involves several key steps, typically starting from readily available chemical precursors. One common synthetic route includes:

  1. Formation of Key Intermediates: Utilizing reactions such as Buchwald-Hartwig coupling to form aryl or heteroaryl groups attached to an indole scaffold.
  2. Functional Group Transformations: Hydrolysis and amide coupling reactions are employed to introduce necessary functional groups that enhance binding affinity to the EP4 receptor.
  3. Purification: The final compounds are purified using techniques like recrystallization or chromatography to ensure high purity for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of EP4 receptor antagonist 2 features a complex arrangement that typically includes:

  • An indole core, which is crucial for binding interactions with the EP4 receptor.
  • Various functional groups that facilitate hydrogen bonding with specific amino acid residues within the receptor's binding site.

Recent studies have utilized techniques such as X-ray crystallography and cryo-electron microscopy to elucidate the binding modes of EP4 antagonists, revealing interactions with residues like Thr168 and Arg316 that are critical for antagonist efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing EP4 receptor antagonist 2 can be summarized as follows:

  1. Buchwald-Hartwig Coupling: This reaction forms carbon-nitrogen bonds between aryl halides and amines, crucial for constructing the indole derivatives.
  2. Hydrolysis Reactions: These are used to convert ester intermediates into carboxylic acids, which are essential for further functionalization.
  3. Amide Formation: The final step often involves coupling carboxylic acids with amines to yield the desired antagonist .
Mechanism of Action

Process and Data

EP4 receptor antagonist 2 functions by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that lead to immune suppression. Specifically, by antagonizing this receptor:

  • It enhances the activity of natural killer cells and cytotoxic T lymphocytes, promoting anti-tumor responses.
  • It reduces the recruitment and activity of myeloid-derived suppressor cells, which are known to inhibit effective immune responses against tumors .

This mechanism positions EP4 antagonists as promising candidates in cancer therapies aimed at restoring immune function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of EP4 receptor antagonist 2 include:

  • Appearance: Typically presented as a solid.
  • Solubility: Varies based on functional groups; often soluble in organic solvents.
  • Molecular Weight: Specific weights depend on the exact structure but generally fall within a range suitable for pharmacological activity.

Chemical properties include stability under physiological conditions and reactivity with biological targets, which are critical for its function as an antagonist .

Applications

Scientific Uses

EP4 receptor antagonist 2 has several potential applications in scientific research and medicine:

  • Cancer Immunotherapy: By enhancing immune responses against tumors, these antagonists may improve outcomes in cancer treatments when used alongside traditional therapies such as chemotherapy or checkpoint inhibitors.
  • Pain Management: Due to its role in modulating inflammatory pain pathways, this compound could be explored for treating chronic pain conditions without the side effects associated with nonsteroidal anti-inflammatory drugs .
  • Research Tool: As a selective antagonist, it serves as a valuable tool for studying the biological roles of the EP4 receptor in various physiological contexts.
EP4 Receptor Biology and Pathophysiological Relevance

Structural and Functional Characterization of EP4 Receptor Subtype

The EP4 receptor is a G-protein-coupled receptor (GPCR) encoded by the PTGER4 gene, comprising seven transmembrane domains with an extracellular N-terminus and intracellular C-terminus. Among the four prostaglandin E2 (PGE2) receptors (EP1–EP4), EP4 shares closest homology with EP2 (~40% amino acid identity) but possesses a significantly longer C-terminal tail (150 amino acids vs. EP2’s 15). This extended cytoplasmic domain facilitates unique protein interactions and regulatory functions [2] [7]. EP4 primarily couples to the stimulatory Gαs protein, leading to adenylate cyclase (AC) activation and cyclic adenosine monophosphate (cAMP) production. However, unlike EP2, EP4 rapidly undergoes β-arrestin-mediated internalization and activates non-canonical signaling pathways, including phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) cascades, contributing to its functional versatility [7] [10].

EP4 is constitutively expressed in diverse tissues, including the brain, vascular endothelium, gastrointestinal tract, and immune cells. In the central nervous system, EP4 activation suppresses neuroinflammation by inhibiting microglial NF-κB activation [3]. In peripheral tissues, it regulates vascular tone, mucosal integrity, and immune responses. Its widespread distribution underscores its physiological importance in homeostasis and disease pathogenesis.

Table 1: Structural and Functional Features of EP4 vs. Other EP Receptors

ReceptorPrimary G-Protein CouplingC-Terminal Tail LengthKey Functional Roles
EP4Gαs (also Gαi/β-arrestin)~150 amino acidsImmune suppression, angiogenesis, tumor progression
EP2Gαs~15 amino acidsBronchodilation, cAMP elevation
EP3GαiVariable isoformsSmooth muscle contraction
EP1Gαq~60 amino acidsCalcium mobilization

EP4 Receptor Signaling Pathways: cAMP, PI3K/AKT, and ERK Crosstalk

EP4 receptor activation initiates both canonical and non-canonical signaling cascades:

  • Canonical cAMP/PKA Pathway: PGE2 binding induces Gαs-mediated cAMP accumulation, activating protein kinase A (PKA). PKA phosphorylates transcription factors like cAMP response element-binding protein (CREB), regulating genes involved in cell survival and inflammation. In prostate cancer (PCa), cAMP/PKA signaling upregulates matrix metalloproteinases (MMP-2/9) and receptor activator of nuclear factor-κB ligand (RANKL), enhancing cell invasion and bone metastasis [10].
  • Non-canonical PI3K/AKT and ERK Pathways: The EP4 C-terminus recruits β-arrestin-1, leading to c-Src-dependent transactivation of epidermal growth factor receptor (EGFR). This triggers downstream PI3K/AKT and ERK pathways, promoting cell proliferation and survival. Pharmacological inhibition of PI3K (e.g., LY294002) abolishes EP4-mediated Akt phosphorylation and RANKL expression in PCa cells [10].

These pathways exhibit extensive crosstalk. For instance, PI3K/AKT stabilizes hypoxia-inducible factor-1α (HIF-1α), which amplifies cyclooxygenase-2 (COX-2) expression and PGE2 synthesis in tumor cells, creating a feed-forward loop. Additionally, EP4-driven ERK activation in macrophages induces interleukin-6 (IL-6) and IL-1β production, exacerbating inflammation [2] [8].

Table 2: Key EP4 Signaling Pathways and Functional Outcomes

Signaling AxisEffector MoleculesBiological Consequences
cAMP/PKACREB, ICERT-cell suppression, MMP/RANKL upregulation
PI3K/AKTmTOR, HIF-1αCell survival, angiogenesis, metabolic reprogramming
ERKc-Fos, c-JunProliferation, cytokine production
β-arrestin/SrcEGFR transactivationTumor invasion, immune evasion

Role of EP4 in Prostaglandin E2-Mediated Immune Modulation

PGE2-EP4 signaling is a master regulator of immunosuppression in the tumor microenvironment (TME). Key mechanisms include:

  • T-cell Dysfunction: In CD8+ T cells, EP4 activation downregulates interleukin-2 receptor α (IL-2Rα), impairing IL-2/STAT5 signaling. This reduces c-Myc and peroxisome proliferator-activated receptor gamma coactivator 1 (PGC-1α) expression, diminishing oxidative phosphorylation (OXPHOS), glycolysis, and ribosomal biogenesis. Consequently, T-cell migration, survival, and antitumor activity are compromised [4]. Single-cell RNA sequencing of human tumors (breast, ovarian, colorectal) confirmed that high PTGER4 expression correlates with suppressed OXPHOS and MYC target genes in T cells [4].
  • Macrophage Polarization: EP4 signaling in M1-like macrophages downregulates c-Myc and OXPHOS, shifting metabolism toward immunosuppressive phenotypes. EP4 also induces VEGF-A and VEGF-C/D in tumor-associated macrophages, promoting angiogenesis and lymphangiogenesis [2].
  • Myeloid-Derived Suppressor Cell (MDSC) Recruitment: Chronic inflammation driven by COX-2/PGE2 expands MDSCs via EP4. These cells suppress cytotoxic T-cell activity and secrete IL-10 and TGF-β, further dampening antitumor immunity [8] [9].

Dual EP2/EP4 blockade synergistically reverses immunosuppression. In human monocytes and CD8+ T cells, combined antagonism restores IL-2 responsiveness and metabolic activity more effectively than single-receptor inhibition [9].

EP4 Receptor Overexpression in Tumor Microenvironments and Chronic Inflammation

EP4 is overexpressed in diverse malignancies, including breast, prostate, and colorectal cancers, driven by tumor-intrinsic and inflammatory cues:

  • Tumor-Intrinsic Overexpression: In triple-negative breast cancer (TNBC), COX-2 upregulation (occurring in 40–50% of patients) increases PGE2 production, which activates EP4 on tumor cells. This induces stem-like cell (SLC) phenotypes via microRNAs (miR526b, miR655) and enhances VEGF expression, facilitating metastasis [2]. Similarly, in prostate cancer, EP4 drives MMP-2/9 and RANKL expression via cAMP-PKA/PI3K-AKT, accelerating osteolytic invasion [10].
  • Inflammation-Induced Overexpression: Chronic inflammation (e.g., colitis, H. pylori gastritis) elevates EP4 in stromal and immune cells. In inflammatory bowel disease (IBD), PGE2-EP4 signaling induces CXCL1/CCL2 chemokines, recruiting MDSCs and T-regulatory cells (Tregs) that promote immune tolerance. This fosters a permissive environment for colitis-associated carcinogenesis [8].
  • Therapeutic Implications: EP4 antagonists (e.g., compound 6 [1], TPST-1495 [9]) reduce tumor burden in syngeneic and spontaneous models (e.g., APCmin mice). Dual EP2/EP4 inhibitors outperform selective agents and COX-2 inhibitors (e.g., celecoxib) by comprehensively disrupting PGE2-mediated immunosuppression and angiogenesis [9].

Properties

CAS Number

1965316-82-8

Product Name

EP4 receptor antagonist 2

IUPAC Name

4-[4-cyano-2-[[(1'R,4S)-6-(propan-2-ylcarbamoyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]amino]phenyl]butanoic acid

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C27H29N3O5/c1-16(2)29-25(33)19-8-9-23-20(13-19)27(10-11-35-23)14-21(27)26(34)30-22-12-17(15-28)6-7-18(22)4-3-5-24(31)32/h6-9,12-13,16,21H,3-5,10-11,14H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t21-,27-/m0/s1

InChI Key

QSRLBYGDVFRMPT-IDISGSTGSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)OCCC23CC3C(=O)NC4=C(C=CC(=C4)C#N)CCCC(=O)O

Isomeric SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)OCC[C@]23C[C@H]3C(=O)NC4=C(C=CC(=C4)C#N)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.